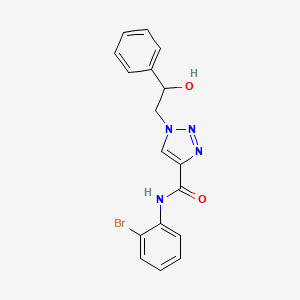

N-(2-bromophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-bromophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

The synthesis of N-(2-bromophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromophenylamine and 2-hydroxy-2-phenylethylamine.

Formation of Triazole Ring: The key step involves the formation of the 1,2,3-triazole ring through a cycloaddition reaction, often using azides and alkynes in the presence of a copper catalyst (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).

Carboxamide Formation: The final step involves the introduction of the carboxamide group, typically through an amide coupling reaction using reagents like carbodiimides (e.g., EDC or DCC).

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Análisis De Reacciones Químicas

Synthetic Pathways

The compound is synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) followed by amide coupling (Sources: ). Key steps include:

-

Triazole Core Formation :

Copper-catalyzed cycloaddition between a terminal alkyne (e.g., propargyl alcohol derivative) and an azide (e.g., 2-bromophenyl azide) produces the 1,2,3-triazole ring. This step typically uses CuI or CuSO₄·5H₂O with sodium ascorbate (Source: ). -

Amide Bond Formation :

The carboxylic acid intermediate (e.g., 1H-1,2,3-triazole-4-carboxylic acid) reacts with 2-bromoaniline using coupling agents such as EDCI/HOBt or CDI to yield the carboxamide (Sources: ).

Reaction Optimization

Table 1: Reaction Conditions and Yields

Functional Group Reactivity

- Bromophenyl Group :

Participates in Suzuki-Miyaura cross-coupling (Pd catalysis) to introduce aryl/heteroaryl groups. Example: Reaction with phenylboronic acid forms biphenyl derivatives (Source: ). - Hydroxyethyl Group :

Undergoes oxidation (e.g., KMnO₄) to a ketone or alkylation with electrophiles (e.g., bromoacetophenone) (Sources: ). - Triazole Ring :

Resistant to hydrolysis but participates in N-alkylation (e.g., with benzyl bromide) to modify substituents (Source: ).

Spectroscopic Characterization

Table 2: Key NMR and MS Data

Stability and Degradation

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that compounds similar to N-(2-bromophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide exhibit significant antimicrobial activity. The triazole moiety is often associated with antifungal properties, which could be leveraged in developing new antifungal agents.

Anticancer Activity

Studies have shown that triazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapy. In vitro studies have demonstrated its efficacy against various cancer cell lines.

Antioxidant Activity

The compound's structural features suggest potential antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing diseases related to oxidative damage.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several key steps:

- Formation of the Triazole Ring : This can be achieved through the reaction of an appropriate azide with an alkyne.

- Bromination : The introduction of the bromophenyl group can be accomplished through electrophilic aromatic substitution.

- Hydroxylation and Amide Formation : These steps involve the introduction of hydroxyl and carboxamide groups respectively.

Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.

Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives demonstrated that compounds with bromophenyl substitutions exhibited enhanced activity against Candida species compared to their non-brominated counterparts. The study highlighted the importance of structural modifications in improving biological activity.

Study 2: Cancer Cell Proliferation Inhibition

In vitro tests on breast cancer cell lines revealed that this compound significantly reduced cell viability. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway.

Mecanismo De Acción

The mechanism of action of N-(2-bromophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways: It can influence various biochemical pathways, such as cell signaling, apoptosis, and metabolic pathways, resulting in its observed biological effects.

Comparación Con Compuestos Similares

N-(2-bromophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives:

Similar Compounds: Examples include 1,2,3-triazole-4-carboxamides with different substituents on the phenyl ring or variations in the hydroxy-phenylethyl group.

Uniqueness: The presence of the 2-bromophenyl group and the hydroxy-phenylethyl moiety imparts unique chemical and biological properties to the compound, distinguishing it from other triazole derivatives.

Actividad Biológica

N-(2-bromophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the 1,2,3-triazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring structure that contributes to its biological activity. The presence of the bromophenyl and hydroxyphenylethyl substituents enhances its chemical properties. The carboxamide functional group improves solubility and reactivity, making it a subject of interest in medicinal chemistry.

Structural Features

| Feature | Description |

|---|---|

| Chemical Class | 1,2,3-Triazole |

| Functional Groups | Bromophenyl, Hydroxyphenylethyl, Carboxamide |

| Molecular Formula | C16H16BrN5O2 |

| Molecular Weight | 384.24 g/mol |

Antimicrobial Properties

Research indicates that triazole compounds exhibit significant antimicrobial activity. The triazole ring is known to inhibit various microbial enzymes and has shown effectiveness against a range of pathogens. For instance:

- Antifungal Activity : 1,2,3-triazoles have been documented to possess antifungal properties against Candida species and Aspergillus fungi .

- Antibacterial Activity : Compounds in this class have demonstrated efficacy against Gram-positive and Gram-negative bacteria, with some derivatives showing better activity than standard antibiotics .

Anticancer Activity

The anticancer potential of this compound is supported by studies that highlight the broader triazole class's ability to inhibit cancer cell proliferation:

- Mechanisms of Action : Compounds containing the triazole moiety can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. This inhibition leads to reduced cell proliferation in various cancer cell lines .

Case Study: Anticancer Efficacy

In a study evaluating various triazole derivatives, one compound exhibited IC50 values of 1.1 µM against MCF-7 (breast cancer), 2.6 µM against HCT-116 (colon cancer), and 1.4 µM against HepG2 (liver cancer) cells, indicating significant antiproliferative activity compared to standard treatments like doxorubicin .

Neuroprotective Effects

The 1,2,3-triazole scaffold has been linked to neuroprotective effects through inhibition of acetylcholinesterase (AChE), which may benefit conditions like Alzheimer’s disease. The inhibition of AChE leads to increased levels of acetylcholine in the brain, potentially enhancing cognitive function .

Trypanocidal Activity

Recent studies have explored the potential of triazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. Some analogs displayed IC50 values significantly lower than traditional treatments like Benznidazole (Bz), indicating promising therapeutic potential .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method for creating triazole compounds.

Structure-Activity Relationship Insights

Research into SAR has revealed that:

- Electron-Withdrawing Groups : Enhance antimicrobial activity.

- Hydroxyl Substituents : Improve solubility and bioavailability.

These insights guide the design of new derivatives with optimized biological profiles.

Propiedades

IUPAC Name |

N-(2-bromophenyl)-1-(2-hydroxy-2-phenylethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN4O2/c18-13-8-4-5-9-14(13)19-17(24)15-10-22(21-20-15)11-16(23)12-6-2-1-3-7-12/h1-10,16,23H,11H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCAZZMDCRLZCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NC3=CC=CC=C3Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.